

physical and chemical characteristics of benzothiazole derivatives

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Compound of Interest

Compound Name: *2-(1H-pyrrol-3-yl)benzo[d]thiazole*

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An In-depth Technical Guide on the Physical and Chemical Characteristics of Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.^[1] This scaffold is of immense interest in medicinal chemistry, materials science, and industrial applications due to its unique physicochemical properties and diverse biological activities.^{[2][3]} Derivatives of benzothiazole are integral components of numerous marketed drugs, including the neuroprotective agent Riluzole and the diuretic Ethoxzolamide.^{[4][5]} The versatility of the benzothiazole nucleus allows for a wide range of chemical modifications, which can significantly modulate the compound's pharmacological profile, making it a privileged structure in drug discovery.^[3]

This guide provides a comprehensive overview of the core physical and chemical characteristics of benzothiazole and its derivatives. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of synthetic workflows and biological interactions.

Physical Characteristics

The physical properties of benzothiazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Generally, they are crystalline solids with moderate to good solubility in organic solvents.^[6] The parent compound, benzothiazole, is a colorless to pale yellow, slightly viscous liquid at room temperature.^{[7][8]}

Table 1: Physical Properties of Benzothiazole (Parent Compound)

Property	Value	References
Molecular Formula	C ₇ H ₅ NS	[1][9]
Molecular Weight	135.19 g/mol	[7][10]
Appearance	Colorless to yellow, slightly viscous liquid	[1][10]
Melting Point	2 °C (275.15 K)	[7][8][10]
Boiling Point	227-228 °C	[1][8][9]
Density	1.246 g/cm ³ at 20 °C	[7][8]
logP	2.01	[8]
Solubility	Limited solubility in water; soluble in ethanol, ether, acetone, benzene, chloroform, and DMSO.	[8][10]

Substitutions on the benzothiazole core significantly alter these properties. For instance, the introduction of polar groups can increase water solubility, while larger, nonpolar moieties tend to increase the melting point and lipophilicity.

Table 2: Physical and Spectral Data of Selected Benzothiazole Derivatives

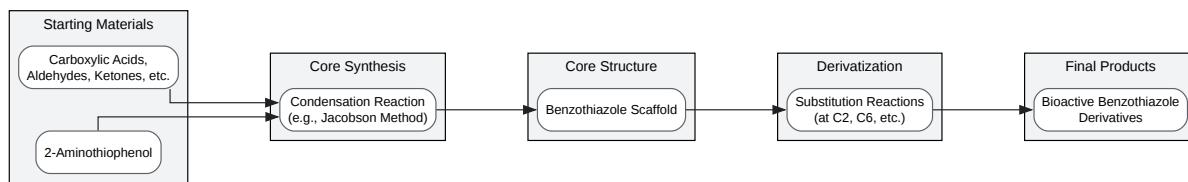
Compound	Yield (%)	Melting Point (°C)	Key IR Data (KBr, cm ⁻¹)	Key ¹ H NMR Data (DMSO-d ₆ , δ ppm)	Reference
N'-(2-(benzo[d]thiazol-2-yl)-2-(2-arylhydrazoneo)acetyl)-4-arylsulfonohydrazide (19a)	85	246-248.6	3438 (NH), 1633 (C=O)	10.02 (br, 1H, NH), 10.58 (br, 1H, NH), 14.84 (br, 1H, NH), 7.17-8.28 (m, Ar-H)	[11]
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c)	70	239-241	3432 (NH), 1629 (C=O)	7.05-7.94 (m, Ar-H)	[11]
N-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)-4-methylbenzenesulfonohydrazide (14a)	60	195-196.5	3439 (NH), 1654 (C=O)	10.15 (br, 1H, NH), 10.70 (br, 1H, NH), 2.37 (s, 3H, CH ₃), 2.38 (s, 3H, CH ₃)	[11]
2-[2,4-bis(p-chloroanilino)thiazol-5-oyl]benzothiazole (3b)	70	265-267	3441, 3133 (NH), 1640 (C=O)	8.25 (s, 1H), 7.95 (s, 1H), 7.20-7.44 (m, 10H)	[12]
2-[2,4-bis(p-methylanilino)thiazol-5-	70	248-250	3382, 3137 (NH), 1613 (C=O)	7.27-7.40 (m, Ar-H), 3.63-3.68 (m, 2H),	[12]

oyl]benzothia zole (3f)	3.29-3.36 (m, 1H)
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Chemical Characteristics and Reactivity

Benzothiazole is an aromatic heterocyclic compound that is considered a weak base.[\[1\]](#)[\[2\]](#) The structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity.[\[2\]](#)[\[13\]](#)

The synthesis of the benzothiazole core often involves the condensation of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or ketones.[\[1\]](#) This reaction forms the thiazole portion of the bicyclic system.



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General synthetic pathway for benzothiazole derivatives.

Experimental Protocols for Characterization

Accurate characterization of newly synthesized benzothiazole derivatives is crucial for confirming their structure and purity. Standard analytical techniques include spectroscopy (NMR, IR), mass spectrometry, and chromatography.

Methodology: Synthesis of N-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)-4-methylbenzenesulfonohydrazide (General)

Protocol)

A common synthetic route involves the reaction of an appropriate benzothiazole intermediate with substituted aldehydes.[11]

- Reaction Setup: A solution of para-substituted benzaldehyde (10 mmol) is prepared in ethanol (30 mL) containing a catalytic amount of piperidine (1 mL).
- Addition of Reagents: N-(2-(benzo[d]thiazole-2-yl)acetyl)-4-methylsulfonohydrazide (10 mmol) is added to the stirred solution.
- Reflux: The reaction mixture is heated to reflux and maintained for approximately 4 hours.
- Work-up: After cooling to room temperature, the mixture is poured into water and neutralized with HCl.
- Purification: The resulting precipitate is collected by filtration, washed with hot ethanol, dried, and recrystallized from ethanol to yield the final product.[11]

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the carbon-hydrogen framework of the molecule.

- Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Analysis: The proton NMR spectrum provides information about the number of different types of protons and their local chemical environment. For a typical benzothiazole derivative, aromatic protons of the benzothiazole ring appear as characteristic multiplets in the range of δ 7.0-8.5 ppm.[11] Protons of substituent groups will have distinct chemical shifts (e.g., CH₃ protons around δ 2.3-2.5 ppm; NH protons can be broad and appear downfield, often $> \delta$ 10.0 ppm).[11]
- ¹³C NMR Analysis: The carbon NMR spectrum identifies the different carbon environments. Aromatic carbons of the benzothiazole core typically resonate between δ 115-155 ppm. The C=O carbon of an amide or ketone substituent will appear significantly downfield, often in the range of δ 160-170 ppm.[11]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.

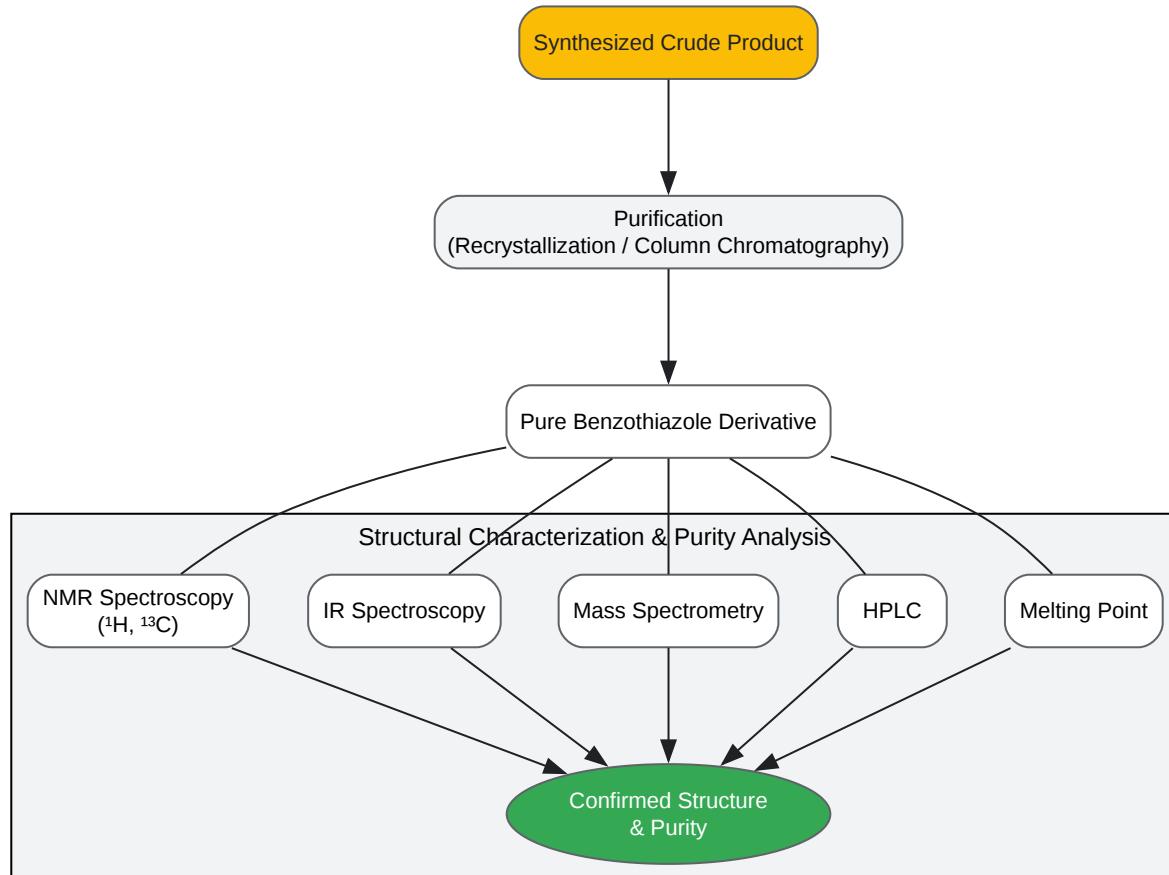
- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- **Analysis:** The pellet is placed in an IR spectrometer. Characteristic absorption bands for benzothiazole derivatives include:
 - N-H stretching: $\sim 3400\text{-}3300\text{ cm}^{-1}$ (for amino or amide groups)
 - Aromatic C-H stretching: $\sim 3100\text{-}3000\text{ cm}^{-1}$
 - C=O stretching (carbonyl): $\sim 1630\text{-}1680\text{ cm}^{-1}$
 - C=N stretching (thiazole ring): $\sim 1600\text{-}1500\text{ cm}^{-1}$ ^[14]

Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern of the compound.

- **Method:** Techniques like Electrospray Ionization (ESI) are commonly used.
- **Analysis:** The mass spectrum will show a molecular ion peak (M^+ or $[M+H]^+$) corresponding to the molecular weight of the compound, confirming its identity.^[12]

High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the synthesized compounds.^[15]

- **Method:** A reversed-phase C18 column is often used with a mobile phase gradient, such as acetonitrile and water.^[16]
- **Analysis:** The sample is injected, and detection is typically performed using a UV detector. A pure compound will ideally show a single, sharp peak in the chromatogram.

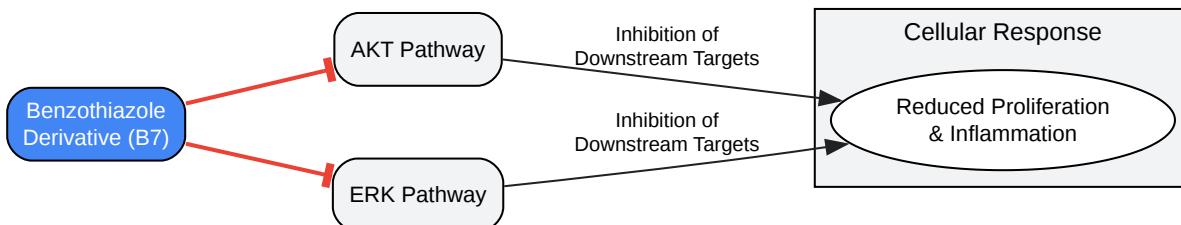


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Experimental workflow for characterization of benzothiazole derivatives.

Biological Activity and Signaling Pathways

Benzothiazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.^{[17][18]} Their mechanism of action often involves the modulation of key cellular signaling pathways. For example, certain benzothiazole compounds have been shown to exert their anti-tumor and anti-inflammatory effects by inhibiting critical protein kinases in pathways such as the PI3K/AKT and MAPK/ERK pathways.^[17]



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Inhibition of AKT and ERK signaling by a benzothiazole derivative.

Conclusion

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. Its physical and chemical characteristics can be finely tuned through targeted substitutions, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, combined with rigorous experimental characterization using NMR, IR, and MS, is essential for the successful development of new benzothiazole-based drugs and materials.

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